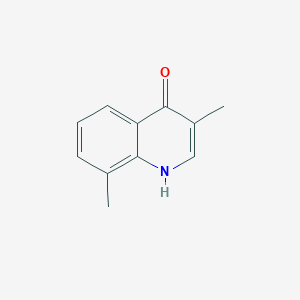
3,8-Dimethylquinolin-4-ol
描述
3,8-Dimethylquinolin-4-ol is an organic compound belonging to the quinoline family. It is characterized by a quinoline ring system with two methyl groups at positions 3 and 8, and a hydroxyl group at position 4. This compound has a molecular formula of C11H11NO and a molecular weight of 173.21 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: 3,8-Dimethylquinolin-4-ol can be synthesized through various methods. One common approach involves the cyclization of 2,8-dimethylquinolin-4(1H)-one. The process typically involves heating the precursor in the presence of phosphorus oxychloride (POCl3) at 90°C for 2 hours. The reaction mixture is then evaporated under vacuum, and the residue is extracted with dichloromethane (CH2Cl2). The organic layer is washed with sodium bicarbonate (NaHCO3) solution, water, and brine, followed by drying over magnesium sulfate (MgSO4) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions: 3,8-Dimethylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 6.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Acylated quinoline derivatives.
科学研究应用
3,8-Dimethylquinolin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,8-Dimethylquinolin-4-ol involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial activity. The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death .
相似化合物的比较
- 2,8-Dimethylquinolin-4-ol
- 4-Hydroxyquinoline
- Quinoline-2-carbaldehyde
Comparison: 3,8-Dimethylquinolin-4-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which influence its chemical reactivity and biological activity. Compared to 2,8-Dimethylquinolin-4-ol, the additional methyl group at position 3 enhances its lipophilicity and potential membrane permeability . The presence of the hydroxyl group at position 4 distinguishes it from other quinoline derivatives, contributing to its unique chemical and biological properties .
属性
IUPAC Name |
3,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-9-10(7)12-6-8(2)11(9)13/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHHEEHMFWOUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester](/img/structure/B1455858.png)
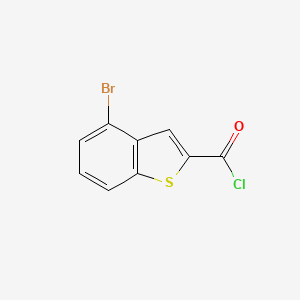
![3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1455861.png)
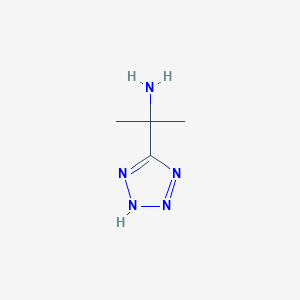
![5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1455863.png)
![2-[(Cyclobutylmethyl)amino]propan-1-ol](/img/structure/B1455867.png)
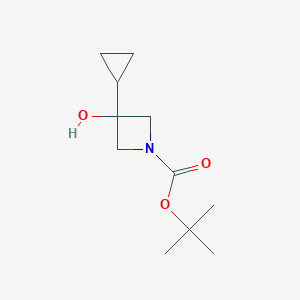
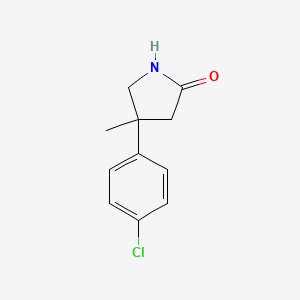
![Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B1455871.png)
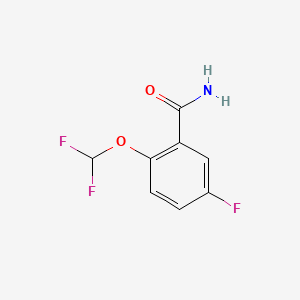

![[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B1455878.png)
